molecular formula C10H9NO4 B4636213 3-(1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one

3-(1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one

Cat. No.: B4636213
M. Wt: 207.18 g/mol
InChI Key: WADWFHPQSOZWMB-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yl)-1,3-oxazolidin-2-one is an organic compound that features a benzodioxole ring fused to an oxazolidinone moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzodioxole ring is known for its presence in many bioactive molecules, while the oxazolidinone ring is a common structural motif in antibiotics and other pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized by the cyclization of catechol with formaldehyde under acidic conditions.

    Formation of the Oxazolidinone Ring: The oxazolidinone ring can be formed by the reaction of an amino alcohol with phosgene or a phosgene equivalent.

A common synthetic route involves the reaction of 1,3-benzodioxole-5-carboxylic acid with an amino alcohol in the presence of a dehydrating agent to form the oxazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of recyclable heterogeneous catalysts can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the benzodioxole ring .

Scientific Research Applications

3-(1,3-Benzodioxol-5-yl)-1,3-oxazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antibacterial activity, the oxazolidinone ring inhibits protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of the initiation complex for protein translation. This action disrupts bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Benzodioxol-5-yl)-1,3-oxazolidin-2-one is unique due to the combination of the benzodioxole and oxazolidinone rings, which confer both electronic properties and bioactivity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-10-11(3-4-13-10)7-1-2-8-9(5-7)15-6-14-8/h1-2,5H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADWFHPQSOZWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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